5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL
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Overview
Description
5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trichloromethyl group, an ethoxy group, and a dihydroisoxazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trichloromethyl-containing reagents and ethoxy-substituted precursors in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trichloromethyl group or other parts of the molecule.
Substitution: The ethoxy group or other substituents can be replaced by other functional groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the dihydroisoxazole ring play crucial roles in its reactivity and interactions. The compound may act by modifying the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Trichloromethylisoquinolines: Similar in having the trichloromethyl group, these compounds are explored for their biological activities.
Uniqueness
5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL is unique due to its combination of the trichloromethyl group, ethoxy group, and dihydroisoxazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
639815-70-6 |
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Molecular Formula |
C6H8Cl3NO3 |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
3-ethoxy-5-(trichloromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C6H8Cl3NO3/c1-2-12-4-3-5(11,13-10-4)6(7,8)9/h11H,2-3H2,1H3 |
InChI Key |
VQUGUNHKTRLROF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC(C1)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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